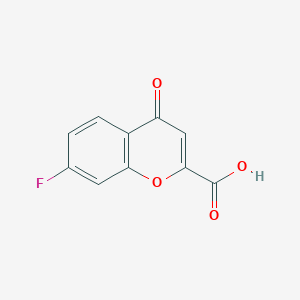

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

7-fluoro-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSMZQCJSBUIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561727 | |

| Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128942-39-2 | |

| Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

An In-depth Technical Guide on the Synthesis and Characterization of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated derivative of chromone-2-carboxylic acid. The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The introduction of a fluorine atom at the 7-position can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive guide to the synthesis and detailed characterization of this valuable chemical entity, intended as a key building block for the development of novel therapeutics and functional materials.

Synthesis

The most direct and efficient synthesis of this compound is achieved through a microwave-assisted, one-pot condensation and cyclization reaction. This method involves the reaction of a substituted 2'-hydroxyacetophenone with diethyl oxalate in the presence of a strong base, followed by acidic workup to facilitate cyclization and hydrolysis.[1][2] Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of chromone derivatives.[3][4]

The synthesis begins with the base-catalyzed Claisen condensation of 2'-hydroxy-4'-fluoroacetophenone and diethyl oxalate. The resulting intermediate undergoes an intramolecular cyclization, followed by acid-catalyzed hydrolysis of the ester to yield the final carboxylic acid product.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, a fluorinated chromone derivative of interest in medicinal chemistry and materials science. This document collates available data from various sources, outlines general experimental protocols for property determination, and visualizes key chemical and experimental workflows.

Core Physicochemical Data

The following tables summarize the known quantitative data for this compound (CAS RN: 128942-39-2). It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models.

| Identifier | Value | Source |

| CAS Registry Number | 128942-39-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₅FO₄ | [1][4] |

| Molecular Weight | 208.14 g/mol | [1][4] |

Table 1: General Identifiers

| Property | Value | Type | Source |

| Melting Point | 239-245 °C | Experimental | [1][4] |

| Boiling Point | 347.46 °C at 760 mmHg | Predicted | [1] |

| Density | 1.582 g/cm³ | Predicted | [1] |

| pKa | 3.23 ± 0.20 | Predicted | ChemicalBook |

| LogP | 1.63 | Computational | ChemScene |

| Topological Polar Surface Area (TPSA) | 67.5 Ų | Computational | ChemScene |

| Refractive Index | 1.614 | Predicted | [1] |

| Hydrogen Bond Donors | 1 | Computational | ChemScene |

| Hydrogen Bond Acceptors | 4 | Computational | ChemScene |

| Rotatable Bonds | 1 | Computational | ChemScene |

Table 2: Physicochemical Properties

Spectroscopic and Structural Information

Expected Infrared (IR) Spectroscopy Characteristics

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹, which may overlap with C-H stretching bands. This broadening is due to intermolecular hydrogen bonding between the carboxylic acid moieties.[5][6][7]

-

C-H Stretch (Aromatic): Peaks are expected in the 3100-3000 cm⁻¹ region.[5]

-

C=O Stretch (Ketone and Carboxylic Acid): Strong, sharp absorption bands are expected between 1760-1680 cm⁻¹. The ketone and carboxylic acid carbonyl stretches may be distinct or overlap.[6][7]

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.[5]

-

C-O Stretch (Carboxylic Acid and Ether): Bands in the 1320-1210 cm⁻¹ region are expected for the C-O single bonds.[7]

-

C-F Stretch: A strong absorption is typically observed in the 1400-1000 cm⁻¹ range.

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Characteristics

-

¹H NMR: The proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet in the δ 10-13 ppm range. The aromatic protons will appear in the δ 7-8.5 ppm region, with splitting patterns influenced by the fluorine substituent. The proton at the 3-position of the chromone ring will likely be a singlet in the δ 6.5-7.5 ppm range.

-

¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid are expected to have chemical shifts in the δ 160-180 ppm range. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to the fluorine showing a characteristic coupling (¹JC-F).

Mass Spectrometry

Electron ionization (EI) mass spectrometry of a trimethylsilyl (TMS) derivatized analog, 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid, has been reported to show characteristic fragmentation patterns.[8] Similar fragmentation involving the loss of CO₂ and rearrangement of the chromone ring can be expected for the fluoro-analog.

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties for this specific molecule are not publicly available. However, the following sections describe generalized and widely accepted methodologies that can be adapted for this compound.

Synthesis of this compound

A common synthetic route to chromone-2-carboxylic acids involves the condensation of a substituted 2'-hydroxyacetophenone with a dialkyl oxalate, followed by hydrolysis.[9][10]

Caption: General synthetic workflow for this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. This involves titrating a solution of the compound with a strong base and monitoring the pH change.

Caption: Workflow for experimental pKa determination by potentiometric titration.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The traditional shake-flask method involves partitioning the compound between n-octanol and water.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 3. This compound CAS#: 128942-39-2 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chemdata.nist.gov [chemdata.nist.gov]

- 9. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid (CAS: 128942-39-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, a fluorinated derivative of the chromone scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. The chromone nucleus is a well-established pharmacophore, and the introduction of a fluorine atom at the 7-position can modulate the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical characteristics, a detailed synthetic protocol, and a discussion of the potential biological activities based on the broader class of chromone compounds. Due to the limited publicly available data specific to this compound, this guide also includes generalized experimental protocols for biological screening and discusses the structure-activity relationships of related chromone derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and preliminary assessment for drug development.

| Property | Value | Reference |

| CAS Number | 128942-39-2 | N/A |

| Molecular Formula | C₁₀H₅FO₄ | [1] |

| Molecular Weight | 208.14 g/mol | [1] |

| Melting Point | 239-245°C | [1] |

| Boiling Point | 347.46°C at 760 mmHg | [1] |

| Density | 1.582 g/cm³ | [1] |

| Flash Point | 163.938°C | [1] |

| Refractive Index | 1.614 | [1] |

Synthesis

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via a two-step process starting from 4'-Fluoro-2'-hydroxyacetophenone and diethyl oxalate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (X g, Y mol) in absolute ethanol (Z mL) to prepare a fresh solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add a solution of 4'-Fluoro-2'-hydroxyacetophenone (A g, B mol) in absolute ethanol (C mL) dropwise with stirring.

-

Following the addition, add diethyl oxalate (D g, E mol) dropwise to the reaction mixture.

-

The resulting mixture is then refluxed for a specified period (typically 2-4 hours).

-

After reflux, the reaction mixture is cooled, and the precipitated sodium salt is filtered and washed with dry ether.

-

The salt is then dissolved in water, and the solution is acidified with dilute hydrochloric acid to precipitate the crude ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate.

-

The crude product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure ester.

Step 2: Synthesis of this compound

-

Suspend the Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate (F g, G mol) in a mixture of concentrated hydrochloric acid (H mL) and water (I mL).

-

Heat the suspension under reflux for a specified time (typically 1-2 hours) until a clear solution is obtained.

-

Upon cooling, the this compound will crystallize out.

-

The product is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively documented in peer-reviewed literature. However, the chromone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological activities. The introduction of a fluorine atom can enhance metabolic stability and cell permeability, potentially improving the therapeutic profile.

General Biological Activities of Chromone Derivatives

| Biological Activity | Description |

| Antimicrobial | Chromone derivatives have shown activity against various bacterial and fungal strains. |

| Anticancer | Many chromone-based compounds exhibit cytotoxic effects against various cancer cell lines through different mechanisms, including the inhibition of kinases and induction of apoptosis.[2] |

| Anti-inflammatory | Some chromones are known to inhibit inflammatory pathways and enzymes. |

| Antioxidant | The chromone ring system can act as a scavenger of free radicals.[3] |

| Enzyme Inhibition | Chromone derivatives have been identified as inhibitors of various enzymes, such as α-glucosidase and protein kinase CK2.[2][4] |

Structure-Activity Relationship (SAR) Insights

For chromone-2-carboxamide derivatives, studies have indicated that the presence of a 6-fluoro substituent on the chromone nucleus can have a positive impact on cytotoxic activity.[5] While this is a different position, it highlights the potential importance of fluorination on the biological activity of the chromone scaffold. Further research is needed to elucidate the specific contribution of the 7-fluoro substitution in the target molecule.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assays commonly used to evaluate the biological activities of chromone derivatives. These can serve as a starting point for the investigation of this compound.

General Workflow for Anticancer Screening

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the free radical scavenging ability of a compound.

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Also, prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a control (DPPH solution without the test compound) and a standard antioxidant (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, given the established biological importance of the chromone scaffold. While specific data on its biological activity and mechanism of action are currently limited, this guide provides a foundational understanding of its physicochemical properties and a reliable synthetic approach. The provided general experimental protocols offer a starting point for researchers to explore the potential antimicrobial, anticancer, and antioxidant activities of this and related compounds. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to understand the impact of the 7-fluoro substitution on its biological effects.

References

- 1. Page loading... [guidechem.com]

- 2. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

spectral data analysis of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data Analysis of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated derivative of chromone, a scaffold of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom and the carboxylic acid group imparts unique electronic properties and provides a handle for further synthetic modifications. A thorough structural elucidation using modern spectroscopic techniques is paramount for confirming its identity and purity. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols and logical workflows for its analysis.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound (Molecular Formula: C₁₀H₅FO₄, Molecular Weight: 208.14 g/mol ).

¹H NMR Spectroscopy Data

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~13.5 - 14.0 | br s | - | 1H | COOH |

| ~8.15 | dd | J = 8.8, 6.0 | 1H | H-5 |

| ~7.80 | dd | J = 8.8, 2.8 | 1H | H-6 |

| ~7.65 | ddd | J = 8.8, 8.8, 2.8 | 1H | H-8 |

| ~6.90 | s | - | 1H | H-3 |

¹³C NMR Spectroscopy Data

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | C-4 (Ketone C=O) |

| ~165.0 (d, ¹JCF ≈ 250 Hz) | C-7 |

| ~162.0 | C-2 (Carboxylic Acid C=O) |

| ~156.0 | C-8a |

| ~150.0 | C-2 |

| ~127.0 (d, ³JCF ≈ 9 Hz) | C-5 |

| ~120.0 (d, ⁴JCF ≈ 2 Hz) | C-4a |

| ~118.0 (d, ²JCF ≈ 22 Hz) | C-6 |

| ~115.0 | C-3 |

| ~108.0 (d, ²JCF ≈ 25 Hz) | C-8 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1780 | Strong | C=O stretch (Ketone) |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1620, 1580, 1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch |

| ~1250 | Strong | C-F stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Mass Spectrometry (MS) Data

-

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Predicted Identity |

| 209.02 | [M+H]⁺ |

| 207.01 | [M-H]⁻ |

| 191.01 | [M-H-H₂O]⁻ |

| 163.01 | [M-H-CO₂]⁻ |

| 135.02 | [M-H-CO₂-CO]⁻ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the compound and to allow for the observation of the acidic carboxylic proton.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition :

-

Transfer the solution to a clean 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

For ¹³C NMR, employ proton broadband decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Additional 2D NMR experiments, such as COSY and HSQC, can be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : As the compound is a solid, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure firm and even pressure is applied using the instrument's pressure clamp to achieve good contact between the sample and the crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

-

Data Acquisition :

-

Record a background spectrum of the empty ATR crystal (or the pure KBr pellet).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, which minimizes fragmentation and typically shows a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Data Acquisition :

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode and to observe both protonated and deprotonated molecular ions.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion to induce fragmentation and analyze the resulting daughter ions.

-

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows in the spectral analysis of this compound.

Caption: Workflow for the spectral analysis and structure elucidation.

Caption: Logical integration of data for structure confirmation.

An In-depth Technical Guide on the Solubility and Stability of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the chromone class. The presence of the fluorine atom and the carboxylic acid moiety suggests its potential as a scaffold in drug discovery, potentially influencing its physicochemical properties such as solubility and stability, which are critical for its development as a therapeutic agent. This guide provides an in-depth analysis of its expected solubility and stability profile, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅FO₄ | [1] |

| Molecular Weight | 208.14 g/mol | [1][2] |

| Melting Point | 239-245°C | [1][2] |

| Boiling Point | 347.46°C at 760 mmHg | [1] |

| LogP | 1.63030 | [1] |

| Polar Surface Area (PSA) | 67.51 Ų | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The presence of a carboxylic acid group in this compound suggests that its solubility will be pH-dependent. The fluorine substitution may also influence its solubility in organic solvents.

Anticipated Aqueous Solubility

Due to the carboxylic acid moiety, the aqueous solubility is expected to be low in acidic pH (where the molecule is in its neutral form) and increase significantly in neutral to basic pH (due to the formation of the more soluble carboxylate salt).

Anticipated Organic Solvent Solubility

The molecule is expected to exhibit moderate solubility in polar organic solvents. The presence of the fluorinated aromatic ring could enhance solubility in certain organic solvents.[3][4]

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility (µg/mL) |

| Aqueous Buffers | |

| pH 2.0 | < 10 |

| pH 7.4 | 100 - 500 |

| pH 9.0 | > 1000 |

| Organic Solvents | |

| Dimethyl Sulfoxide (DMSO) | > 20,000 |

| N,N-Dimethylformamide (DMF) | > 15,000 |

| Methanol | 500 - 1000 |

| Ethanol | 200 - 500 |

| Acetonitrile | 100 - 300 |

| Dichloromethane | < 50 |

| Hexane | < 10 |

Note: The values in this table are hypothetical and intended for illustrative purposes. Actual experimental determination is required.

Experimental Protocol for Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound.[5][6][7][8][9]

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate shaker

-

Microplate reader with UV-Vis capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[5]

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO concentration to the wells of a 96-well plate in triplicate.[5]

-

Aqueous Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.[5]

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with constant shaking.[5][8]

-

Measurement: Measure the absorbance of each well at the compound's λmax using a microplate reader. The point at which precipitation is observed (indicated by a sharp increase in light scattering or a plateau in absorbance of the filtrate) is considered the kinetic solubility.[9]

References

- 1. Page loading... [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core computational methodologies, data presentation standards, and the integration of experimental data for validation.

Introduction

This compound is a fluorinated derivative of chromene, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Quantum chemical calculations offer a powerful, non-invasive approach to understanding the molecule's electronic structure, reactivity, and spectroscopic properties. This guide details a systematic workflow for conducting such an investigation, from initial structure optimization to the analysis of molecular orbitals and vibrational spectra.

Computational Methodology

The cornerstone of this investigation is Density Functional Theory (DFT), a robust method for approximating the solution to the Schrödinger equation for a many-body system. The selection of the functional and basis set is critical for obtaining accurate results.

Software and Hardware

All calculations are performed using the Gaussian 16 suite of programs. The choice of hardware will depend on the computational cost of the chosen methods, but a multi-core processor and significant RAM are recommended for efficient computation.

Geometry Optimization and Frequency Calculations

The initial molecular structure of this compound is built using GaussView 6 and pre-optimized using a molecular mechanics force field. The final geometry optimization and subsequent frequency calculations are performed in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

Spectroscopic and Electronic Property Calculations

Following optimization, a range of properties are calculated:

-

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is employed to calculate the

H and113 -

FTIR and Raman Spectroscopy: Vibrational frequencies and intensities are calculated to predict the infrared and Raman spectra.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum in a solvent (e.g., ethanol), using the Polarizable Continuum Model (PCM).

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to analyze the molecule's electronic reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify regions of electrophilic and nucleophilic attack.

Data Presentation

Quantitative data from the calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C2=O3 | 1.215 |

| Bond Length | C4-C4a | 1.458 |

| Bond Length | C7-F8 | 1.352 |

| Bond Length | O1-C2 | 1.361 |

| Bond Angle | C2-O1-C8a | 118.5 |

| Bond Angle | O3=C4-C4a | 123.7 |

| Dihedral Angle | C3-C2-C=O(acid) | 178.2 |

| Dihedral Angle | C5-C6-C7-F8 | -179.9 |

Table 2: Calculated Vibrational Frequencies (Selected)

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | 3580 | 45.8 | O-H stretch (acid) |

| 2 | 1755 | 210.3 | C=O stretch (keto) |

| 3 | 1720 | 185.1 | C=O stretch (acid) |

| 4 | 1625 | 95.2 | C=C stretch (ring) |

| 5 | 1250 | 78.6 | C-F stretch |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.43 |

| HOMO-LUMO Gap | 4.42 |

| Ionization Potential | 6.85 |

| Electron Affinity | 2.43 |

| Dipole Moment (Debye) | 3.12 |

Experimental Protocols

To validate the computational results, the following experimental procedures are essential.

Synthesis of this compound

A detailed synthetic route, including reagents, reaction conditions, and purification methods, must be documented.

Spectroscopic Analysis

-

NMR Spectroscopy:

H and113 -

FTIR Spectroscopy: The infrared spectrum is recorded using a KBr pellet method on an FTIR spectrometer in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is measured in ethanol using a double-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.

X-ray Crystallography

Single crystals of the title compound are grown by slow evaporation from a suitable solvent. X-ray diffraction data is collected to determine the precise molecular geometry, which serves as the ultimate benchmark for the calculated structure.

Visualizations

The following diagrams illustrate the workflow and logical connections in this study.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Relationship between Theoretical and Experimental Data.

Conclusion

This guide outlines a robust framework for the quantum chemical investigation of this compound. By combining high-level DFT calculations with rigorous experimental validation, a deep understanding of the molecule's physicochemical properties can be achieved. This knowledge is invaluable for its potential applications in drug design and materials science, enabling the rational design of novel derivatives with enhanced activity and desired properties.

Crystal Structure of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of derivatives of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid. While the crystal structure for the parent compound is not publicly available, this document summarizes the crystallographic data for several closely related fluorinated chromone derivatives. It also outlines detailed experimental protocols for their synthesis and crystallization, and visualizes key workflows relevant to their research and development.

Introduction

Chromone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom into the chromone scaffold can significantly modulate the compound's physicochemical and biological properties, such as metabolic stability, binding affinity, and membrane permeability. Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on the structural aspects of this compound derivatives, providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.

Crystallographic Data of Fluorinated Chromone Derivatives

The following tables summarize the crystallographic data for several derivatives closely related to this compound. This comparative data provides insights into how different substituents and modifications to the chromone core influence the crystal packing and molecular geometry.

Table 1: Crystallographic Data for 6-Fluoro-4-oxochroman-2-carboxylic acid [1]

| Parameter | Value |

| Chemical Formula | C₁₀H₇FO₄ |

| Molecular Weight | 210.16 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.3472 (11) |

| b (Å) | 12.748 (3) |

| c (Å) | 12.785 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 871.5 (3) |

| Z | 4 |

| Temperature (K) | 113 |

| Radiation | Mo Kα |

| R-factor | 0.027 |

Table 2: Crystallographic Data for 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde [2][3]

| Parameter | Value |

| Chemical Formula | C₁₀H₄BrFO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8419 (7) |

| b (Å) | 10.029 (2) |

| c (Å) | 22.889 (4) |

| α (°) | 90 |

| β (°) | 91.801 (9) |

| γ (°) | 90 |

| Volume (ų) | 881.0 (3) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation | Mo Kα |

| R-factor | 0.046 |

Table 3: Crystallographic Data for Ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate [4]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₃FO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.674 (2) |

| b (Å) | 26.131 (5) |

| c (Å) | 7.689 (2) |

| α (°) | 90 |

| β (°) | 109.43 (3) |

| γ (°) | 90 |

| Volume (ų) | 1453.3 (6) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα |

| R-factor | 0.049 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and crystallization of this compound and its derivatives, based on established procedures for similar compounds.

Synthesis of this compound Derivatives

A common synthetic route to 4-oxo-4H-chromene-2-carboxylic acids involves the Claisen condensation of a substituted o-hydroxyacetophenone with a dialkyl oxalate, followed by cyclization and saponification.

Materials:

-

Substituted 2-hydroxyacetophenone (e.g., 1-(4-fluoro-2-hydroxyphenyl)ethanone)

-

Diethyl oxalate

-

Sodium metal or sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Standard laboratory glassware

Procedure:

-

Condensation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, add a mixture of the substituted 2-hydroxyacetophenone and diethyl oxalate dropwise at room temperature.

-

The reaction mixture is then heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the condensation is complete, the reaction mixture is cooled, and the precipitated sodium salt of the ethyl chromone-2-carboxylate is filtered and washed with diethyl ether. The solid is then dissolved in water and acidified with hydrochloric acid to induce cyclization and precipitation of the ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate.

-

Saponification: The resulting ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

-

Purification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude this compound. The product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Crystallization for X-ray Diffraction

Growing single crystals suitable for X-ray diffraction is a critical step. The following methods are commonly employed:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a vial covered with a perforated lid. The solvent is allowed to evaporate slowly at room temperature over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool down slowly to room temperature, or even lower temperatures in a refrigerator or cryostat.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of chromone derivatives and a conceptual signaling pathway that could be investigated.

Caption: Workflow for the synthesis and characterization of this compound derivatives.

Caption: Conceptual diagram of a signaling pathway potentially inhibited by chromone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Mechanism of Action of Fluorinated Chromone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated chromone compounds have emerged as a significant area of interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of fluorine atoms into the chromone scaffold can profoundly influence the physicochemical and biological properties of these molecules, often leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of fluorinated chromone compounds, with a focus on their roles as enzyme inhibitors and modulators of key signaling pathways implicated in cancer and inflammation. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying molecular mechanisms to facilitate further research and drug development in this promising field.

Core Mechanisms of Action

The biological effects of fluorinated chromone compounds are primarily attributed to their ability to interact with and modulate the activity of specific cellular targets. Key mechanisms of action that have been elucidated include the inhibition of enzymes such as Sirtuin 2 (SIRT2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), as well as the modulation of inflammatory signaling pathways and the generation of reactive oxygen species.

Enzyme Inhibition

Sirtuin 2 (SIRT2) Inhibition:

Fluorinated chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase involved in various cellular processes, including cell cycle regulation and tumorigenesis. Structure-activity relationship (SAR) studies have revealed that the position and electronic nature of substituents on the chromone ring are critical for inhibitory activity.

-

Mechanism: While the precise binding mode is still under investigation, it is suggested that electron-withdrawing groups on the chromone scaffold can enhance the interaction with the SIRT2 active site. The introduction of fluorine, with its high electronegativity, can contribute to this enhanced binding affinity.

-

Quantitative Data: Direct comparative studies of fluorinated versus non-fluorinated chromone analogs on SIRT2 inhibition are limited in the public domain. However, research on substituted chroman-4-ones indicates that electron-withdrawing groups at the 6- and 8-positions are favorable for inhibitory activity. One study noted that a 7-fluoro substituted chroman-4-one displayed only weak inhibitory activity (18% inhibition at 200 µM), highlighting the importance of the fluorination position for potency.[1]

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition:

Certain fluorinated chromone derivatives have demonstrated potent inhibitory activity against p38 MAPK, a key enzyme in the signaling cascade that regulates inflammatory responses and apoptosis.

-

Mechanism: 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives have been shown to act as p38α inhibitors. The introduction of an amino group at the 2-position of the pyridyl moiety significantly enhances the inhibitory potency.[2] These compounds are believed to bind to the ATP-binding site of the p38α kinase.

-

Quantitative Data: Several 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives have been synthesized and evaluated for their p38α inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range.[2]

| Compound | Modification | Target | IC50 (nM) |

| Fluorinated Chromone Derivative 1 | 2-(2-amino-4-pyridyl)-3-(4-fluorophenyl)chromone | p38α | 17 |

Anti-inflammatory Effects

The anti-inflammatory properties of fluorinated chromone compounds are largely attributed to their ability to modulate key inflammatory pathways.

-

Inhibition of Superoxide Anion Generation: Certain fluorinated chromone derivatives have been shown to suppress the generation of superoxide anions from human neutrophils. Overproduction of superoxide is linked to tissue damage in various inflammatory diseases. A study on a series of chromone derivatives found that 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one exhibited significant anti-inflammatory effects with an IC50 value of 5.0 ± 1.4 μM against superoxide anion generation.[3]

-

Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. While direct evidence for the effect of fluorinated chromones on the IKK complex is still emerging, chronic exposure to fluoride has been shown to lead to the activation of NF-κB, suggesting that fluorinated compounds could potentially modulate this pathway.[4][5]

Anticancer Activity

Fluorinated chromone derivatives have shown promise as anticancer agents, exerting their effects through the induction of apoptosis and cell cycle arrest.

-

Induction of Apoptosis: Studies on fluorinated taxane derivatives have demonstrated their ability to induce apoptosis in breast cancer cells.[6][7] While specific data for fluorinated chromones is emerging, the general class of chromones has been shown to induce apoptosis through caspase-dependent pathways.[8]

-

Cell Cycle Arrest: Fluorinated compounds have been observed to induce cell cycle arrest at different phases. For instance, a fluorinated trifluoromethyl 4-thiazolidinone was found to cause G1 arrest in CHO-K1 cells.[9][10] Another chromone derivative, fusarochromanone, was shown to induce G1 cell cycle arrest by downregulating cyclin D1, CDK4/6, and Cdc25A, and upregulating CDK inhibitors.[6][11] A curcumin analog, FLLL32, which contains fluorine, was found to induce G2/M arrest and apoptosis in oral cancer cells.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the mechanism of action of fluorinated chromone compounds.

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.[1]

-

Reagents:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

NAD+

-

Assay Buffer (e.g., Tris-HCl with NaCl and a reducing agent)

-

Test compound (fluorinated chromone) dissolved in DMSO

-

-

Procedure:

-

Prepare a dilution series of the test compound in the assay buffer.

-

In a 96-well black microplate, add the SIRT2 enzyme and the test compound at various concentrations.

-

Initiate the reaction by adding the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

-

p38 MAPK Activity Assay (Immunoprecipitation-Western Blot)

This method assesses the activation state of p38 MAPK within cells by measuring its phosphorylation.

-

Reagents:

-

Cell lysis buffer

-

Antibody against p38 MAPK for immunoprecipitation

-

Protein A/G beads

-

Kinase assay buffer

-

ATP

-

Substrate for p38 MAPK (e.g., ATF2)

-

Primary antibody against phospho-p38 (Thr180/Tyr182)

-

Primary antibody against total p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with the fluorinated chromone compound and a stimulus (e.g., LPS).

-

Lyse the cells and immunoprecipitate p38 MAPK using a specific antibody and protein A/G beads.

-

Wash the immunoprecipitates and perform an in vitro kinase assay using a specific substrate (e.g., ATF2) and ATP.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the phosphorylated substrate and subsequently with an antibody for total p38 as a loading control.

-

Detect the bands using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

Quantify the band intensities to determine the level of p38 MAPK inhibition.

-

Superoxide Anion Generation Assay (Cytochrome c Reduction)

This assay quantifies the amount of superoxide anion produced by cells, such as neutrophils.

-

Reagents:

-

Neutrophils

-

Cytochrome c solution

-

Stimulant (e.g., fMLP)

-

Test compound (fluorinated chromone)

-

Superoxide dismutase (SOD) as a control

-

-

Procedure:

-

Isolate neutrophils from fresh blood.

-

Pre-incubate the neutrophils with the test compound or vehicle.

-

Add cytochrome c to the cell suspension.

-

Stimulate the cells with an appropriate agonist (e.g., fMLP).

-

Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide anions.

-

In parallel, run a control with SOD to confirm that the reduction of cytochrome c is superoxide-dependent.

-

Calculate the amount of superoxide produced based on the change in absorbance and the extinction coefficient of reduced cytochrome c.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the effect of an inhibitor.[13]

-

Reagents:

-

Cells transfected with an NF-κB luciferase reporter construct

-

Stimulant (e.g., TNF-α)

-

Test compound (fluorinated chromone)

-

Luciferase assay reagent

-

-

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

After a defined incubation period, lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

-

Reagents:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Cells treated with the fluorinated chromone compound

-

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.[17][18]

-

Reagents:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Ethanol (70%) for cell fixation

-

Cells treated with the fluorinated chromone compound

-

-

Procedure:

-

Treat cells with the test compound for a desired duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the fixed cells to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A to degrade RNA.

-

Incubate the cells in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Conclusion

Fluorinated chromone compounds represent a versatile class of molecules with significant therapeutic potential. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes like SIRT2 and p38 MAPK, modulation of inflammatory pathways, and induction of anticancer effects such as apoptosis and cell cycle arrest. The strategic incorporation of fluorine often enhances the biological activity of the parent chromone scaffold. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the continued exploration and optimization of fluorinated chromones as novel therapeutic agents. Further research focusing on direct comparative studies between fluorinated and non-fluorinated analogs is warranted to fully elucidate the impact of fluorination on the pharmacological profile of these compounds.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of NF-κB transcriptional factor activation during chronic fluoride intoxication in development of oxidative-nitrosative stress in rat's gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium fluoride induces renal inflammatory responses by activating NF-κB signaling pathway and reducing anti-inflammatory cytokine expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. probiologists.com [probiologists.com]

- 10. sketchviz.com [sketchviz.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Node, Edge and Graph Attributes [emden.github.io]

- 15. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 16. Dot and Graphviz [sheep-thrills.net]

- 17. Attributes | Graphviz [graphviz.org]

- 18. Node Attributes | Graphviz [graphviz.org]

The Biological Versatility of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid Derivatives: A Technical Overview for Drug Discovery Professionals

Introduction: The chromone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a fluorine atom at the 7-position of the 4-oxo-4H-chromene-2-carboxylic acid core can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the biological activities of 7-fluoro-4-oxo-4H-chromene-2-carboxylic acid derivatives, with a focus on their anticancer and antimicrobial potential. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Furo[2,3-h]chromene derivative (3b) | AChE (enzyme) | 10.4 | [1] |

| 2 | Furo[2,3-h]chromene derivative (3e) | AChE (enzyme) | 5.4 | [1] |

| 3 | Furo[2,3-h]chromene derivative (2c) | COX-2 (enzyme) | 15.8 | |

| 4 | Furo[2,3-h]chromene derivative (3e) | COX-2 (enzyme) | 10.4 | |

| 5 | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid amide (5e) | A549 (Lung) | 20.53 ± 1.84 | [2] |

| 6 | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid amide (5e) | NCI-H460 (Lung) | 29.19 ± 2.61 | [2] |

Antimicrobial Activity

Several derivatives of the this compound scaffold have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The presence of the fluorine atom is often associated with enhanced antimicrobial potency.

Quantitative Antimicrobial Data

The table below presents the minimum inhibitory concentration (MIC) values for selected derivatives against various microbial strains. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| 7 | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivative | Escherichia coli | 12.5 | [3] |

| 8 | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivative | Staphylococcus aureus | 6.25 | [3] |

| 9 | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivative | Bacillus subtilis | 6.25 | [3] |

| 10 | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivative | Candida albicans | 50 | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of biological activity. The following sections provide methodologies for key assays cited in the literature for chromone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well microplates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the chromone derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

96-well microplates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives (dissolved in DMSO)

-

Microbial inoculum standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the chromone derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Flow cytometer

-

Cells treated with chromone derivatives

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Harvesting: Harvest cells after treatment with the test compound for the desired time.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[4][5]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[6]

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][7]

Western Blotting for Apoptosis Markers

This method is used to detect the expression levels of proteins involved in apoptosis.

Materials:

-

SDS-PAGE equipment

-

Electrotransfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP)[8][9]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.[10][11]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.[10]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.[10]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating anticancer activity and a plausible signaling pathway for apoptosis induction by this compound derivatives.

Caption: A typical experimental workflow for the evaluation of anticancer properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]

Exploring the Electronic Properties of 7-Fluoro Substituted Chromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine—high electronegativity, ability to form strong C-F bonds, and its relatively small size—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the myriad of heterocyclic systems, the chromone nucleus is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide delves into the electronic properties of 7-fluoro substituted chromones, providing an in-depth overview of their synthesis, spectroscopic characterization, and computational analysis.

Introduction to 7-Fluoro Substituted Chromones

Chromones, or 4H-1-benzopyran-4-ones, are bicyclic heterocyclic compounds that are integral to the structure of flavonoids. The substitution of a fluorine atom at the 7-position of the chromone ring is of particular interest as this position is electronically significant and modifications can modulate properties such as membrane permeability, metabolic stability, and target binding affinity. Understanding the electronic landscape of these molecules is crucial for the rational design of novel therapeutic agents.

Synthesis of 7-Fluoro Substituted Chromones

The synthesis of 7-fluoro substituted chromones can be achieved through various established synthetic routes. A common and effective method involves the Vilsmeier-Haack reaction, starting from the corresponding 4-fluoro-2-hydroxyacetophenone.

Example Synthesis: 7-Fluoro-4-oxochromene-3-carbaldehyde

A representative synthesis of a 7-fluoro substituted chromone is that of 7-fluoro-4-oxochromene-3-carbaldehyde.

Experimental Protocol:

-

Reaction Setup: To a well-stirred solution of 4-fluoro-2-hydroxyacetophenone (1.0 g, 6.5 mmol) in dimethylformamide (DMF, 4 ml), phosphorus oxychloride (POCl3, 2.4 ml, 26.1 mmol) is added dropwise in an ice bath.

-

Reaction Progression: The reaction mixture is stirred at room temperature overnight.

-

Work-up: The mixture is then poured into crushed ice. The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent to afford the pure 7-fluoro-4-oxochromene-3-carbaldehyde.

This method provides a versatile entry point to various 3-substituted 7-fluorochromones, which can be further modified to explore a range of chemical space.

Electronic Properties: A Spectroscopic and Computational Approach

The electronic properties of 7-fluoro substituted chromones are primarily investigated through a combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Characterization

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.

Fluorescence Spectroscopy: For fluorescent chromone derivatives, this method is used to measure the emission spectrum, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). These parameters are critical for applications in bio-imaging and as fluorescent probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation and for probing the electronic environment of the nuclei. Chemical shifts are sensitive to the electron density around the atoms.

Computational Analysis

Density Functional Theory (DFT): DFT calculations are a powerful tool for understanding the electronic structure of molecules. By optimizing the ground-state geometry, one can calculate various electronic parameters.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[1] A smaller gap generally implies higher reactivity.[2]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is employed to calculate the excited-state properties of molecules. It allows for the theoretical prediction of UV-Vis absorption spectra, which can then be compared with experimental data to validate the computational method.[3][4]

Quantitative Data on Halogenated Chromones

Table 1: Experimental UV-Vis Absorption Data for 6-Halogenated Chromones

| Compound | Solvent | λmax (nm) |

| 6-Fluorochromone | Ethanol | 228, 248, 298 |

| 6-Chlorochromone | Ethanol | 230, 254, 300 |

| 6-Bromochromone | Ethanol | 231, 257, 301 |

Table 2: Calculated Electronic Properties of 6-Halogenated Chromones (DFT/B3LYP/6-311G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 6-Fluorochromone | -7.14 | -2.18 | 4.96 |

| 6-Chlorochromone | -7.18 | -2.28 | 4.90 |

| 6-Bromochromone | -7.13 | -2.31 | 4.82 |

Data extrapolated from a study on 6-halogenated chromones, which serves as a proxy for understanding the electronic effects of halogen substitution on the chromone core.

Detailed Experimental and Computational Protocols

UV-Visible Spectroscopy Protocol

-

Sample Preparation: Prepare solutions of the 7-fluoro substituted chromone derivative in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration that yields an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). Use a cuvette containing the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε), if the concentration is known accurately.

Fluorescence Spectroscopy Protocol

-

Sample Preparation: Prepare dilute solutions of the fluorescent chromone derivative in a spectroscopic grade solvent to avoid inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement: Record the emission spectrum by exciting the sample at its absorption maximum (λmax). Record the excitation spectrum by monitoring the emission at the emission maximum (λem).

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield. The following equation is used:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Computational Protocol (DFT and TD-DFT)

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Ground State Optimization: Perform a geometry optimization of the 7-fluoro substituted chromone molecule using Density Functional Theory (DFT). A common and effective functional and basis set combination is B3LYP/6-311G(d,p).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Electronic Properties: From the optimized structure, calculate the energies of the frontier molecular orbitals (HOMO and LUMO) and generate the molecular electrostatic potential (MEP) map.

-

Excited State Calculations: Use Time-Dependent DFT (TD-DFT) with the same functional and basis set to calculate the vertical excitation energies and oscillator strengths. This will provide a theoretical UV-Vis spectrum that can be compared with the experimental data.

-

Visualizing the Workflow and Molecular Properties

Graphviz diagrams can be used to illustrate the workflow of studying the electronic properties of 7-fluoro substituted chromones and the relationships between their structure and properties.

Conclusion and Future Perspectives